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Introduction

The 5' end-labeling of DNA with radioactive isotopes, particularly Phosphorus-32 (³²P), remains

a cornerstone technique in molecular biology. This method provides a highly sensitive means of

tagging DNA for a variety of applications. The process relies on the enzymatic activity of T4

Polynucleotide Kinase (T4 PNK), which catalyzes the transfer of the terminal (gamma)

phosphate from a donor molecule, typically adenosine triphosphate (ATP), to the 5'-hydroxyl

terminus of a DNA or RNA molecule.[1][2] By using [γ-³²P]ATP as the phosphate donor, a

radioactive label is incorporated onto the 5' end of the nucleic acid.[3] This technique is highly

efficient and is widely used for preparing probes for hybridization, DNA sequencing, and DNA-

protein interaction studies.[1][4]

Principle of the Reaction

T4 Polynucleotide Kinase, an enzyme derived from the T4 bacteriophage, facilitates the

transfer of the γ-phosphate from ATP to a 5'-hydroxyl group on single- or double-stranded DNA

and RNA.[5][6] For DNA molecules that already possess a 5'-phosphate, such as fragments

generated by restriction enzyme digestion, a pre-treatment step is necessary. This involves the

removal of the existing phosphate group using an alkaline phosphatase, like Calf Intestinal

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12365774#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/24692496/
https://www.youtube.com/watch?v=zTJAROXLaGg
https://wechat.promega.com.cn/Upload/File/202003/DNA%205%C2%B4%20End-Labeling%20System%20Technical%20Bulletin_20200408145108_0452.pdf
https://pubmed.ncbi.nlm.nih.gov/24692496/
https://roboklon.com/pdf/55_en.pdf
https://www.neb.com/en/products/m0201-t4-polynucleotide-kinase
https://www.promega.com/resources/protocols/technical-bulletins/101/t4-polynucleotide-kinase-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365774?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkaline Phosphatase (CIAP), to generate the required 5'-hydroxyl substrate for T4 PNK.[7] The

subsequent kinase reaction then efficiently incorporates the ³²P-labeled phosphate from [γ-

³²P]ATP.[7] The reaction is typically rapid and results in a single labeled phosphate per DNA

strand, making the specific activity of the probe dependent on the specific activity of the [γ-

³²P]ATP used.[8]

Applications

The high sensitivity afforded by ³²P makes this labeling method ideal for numerous applications,

including:

Hybridization Probes: Labeled oligonucleotides are used as probes in Southern and

Northern blotting to detect specific DNA or RNA sequences.

DNA-Protein Interaction Studies: Techniques like DNase I footprinting and electrophoretic

mobility shift assays (EMSA) utilize end-labeled DNA to map protein binding sites.[7]

DNA Sequencing: Historically used in Maxam-Gilbert sequencing, end-labeled primers are

also used in other sequencing methodologies.[9]

Primer Extension Analysis: Used to map the 5' ends of RNA transcripts.

Phosphorylation of PCR Primers and Cloning: T4 PNK can be used with non-radioactive ATP

to phosphorylate primers and other DNA fragments prior to ligation in cloning workflows.[4]

[10]

Experimental Protocol: 5' End-Labeling of DNA
This protocol provides a general guideline for the 5' end-labeling of dephosphorylated DNA or

oligonucleotides (which typically possess a 5'-hydroxyl group).

Materials

DNA (oligonucleotide or dephosphorylated fragment): 10-50 pmol

[γ-³²P]ATP (≥3000 Ci/mmol)

T4 Polynucleotide Kinase (10 U/µL)
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10X T4 PNK Reaction Buffer (700 mM Tris-HCl, pH 7.6, 100 mM MgCl₂, 50 mM DTT)[5][11]

Nuclease-free water

0.5 M EDTA

Purification spin column (or materials for ethanol precipitation/gel electrophoresis)

Heating block or water bath

Microcentrifuge

Procedure

Reaction Setup: In a microcentrifuge tube, carefully combine the following reagents on ice. It

is generally recommended to add the enzyme last.[12]

Component Volume
Final
Concentration/Amount

DNA (10-50 pmol of 5' ends) X µL 10-50 pmol

10X T4 PNK Reaction Buffer 5 µL 1X

[γ-³²P]ATP Y µL ≥ 2x molar excess over 5' ends

T4 Polynucleotide Kinase (10

U/µL)
1-2 µL 10-20 Units

Nuclease-free Water Up to 50 µL -

Total Volume 50 µL

Incubation: Gently mix the components by flicking the tube and briefly centrifuge to collect

the contents. Incubate the reaction mixture at 37°C for 30-60 minutes.[10][11]

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.[3]

Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction at 65°C for 20 minutes.

[5][11][13]
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Purification of Labeled DNA: It is crucial to remove the unincorporated [γ-³²P]ATP from the

labeled DNA probe to reduce background in downstream applications. This can be achieved

using several methods:

Spin Column Chromatography: Use a size-exclusion spin column appropriate for the size

of your DNA fragment, following the manufacturer’s instructions. This is a rapid and

effective method.

Ethanol Precipitation: For larger DNA fragments, add 0.1 volumes of 3 M sodium acetate

(pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C or colder for at least 1

hour, centrifuge at high speed to pellet the DNA, wash with 70% ethanol, and resuspend

the dried pellet in a suitable buffer.[3]

Polyacrylamide Gel Electrophoresis (PAGE): For the highest purity, the reaction can be

run on a native or denaturing polyacrylamide gel. The labeled DNA band is excised, and

the DNA is eluted from the gel slice.[7]

Storage: Store the purified ³²P-labeled DNA at -20°C. Be mindful of radiolytic decay and

damage over time.

Quantitative Data Summary
The following table summarizes typical quantitative parameters for a standard 5' end-labeling

reaction.
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Parameter Value/Range Notes

DNA Substrate 1-300 pmol of 5' termini
For radioactive labeling, 1-50

pmol is common.[10][13]

[γ-³²P]ATP ≥50 pmol

Should be in at least a 2-fold

molar excess to the number of

5' ends.[12]

[γ-³²P]ATP Specific Activity 3000-7000 Ci/mmol
Higher specific activity results

in a more sensitive probe.[8]

T4 PNK Enzyme 10-20 Units

One unit catalyzes the

incorporation of 1 nmol of

phosphate in 30 min at 37°C.

[10][11]

Reaction Volume 20-50 µL

Incubation Temperature 37°C
Optimal temperature for T4

PNK activity.[11]

Incubation Time 30-60 minutes
Sufficient for efficient

phosphate transfer.[10][11]

Heat Inactivation 65°C for 20 minutes
Effectively stops the enzymatic

reaction.[5][11]

Experimental Workflow Diagram
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.youtube.com/watch?v=zTJAROXLaGg
https://wechat.promega.com.cn/Upload/File/202003/DNA%205%C2%B4%20End-Labeling%20System%20Technical%20Bulletin_20200408145108_0452.pdf
https://roboklon.com/pdf/55_en.pdf
https://www.neb.com/en/products/m0201-t4-polynucleotide-kinase
https://www.promega.com/resources/protocols/technical-bulletins/101/t4-polynucleotide-kinase-protocol/
https://pubmed.ncbi.nlm.nih.gov/23637369/
https://pubmed.ncbi.nlm.nih.gov/23637369/
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/probe-labeling-systems/general-articles/probe-specific-activity.html
https://experiments.springernature.com/articles/10.1385/1-59259-038-1:117
https://experiments.springernature.com/articles/10.1385/1-59259-038-1:117
https://www.intactgenomics.com/wp-content/uploads/2016/08/T4-Polynucleotide-Kinase-PNK-Manual.pdf
https://www.watchmakergenomics.com/enzymes-and-proteins/more-enzymes-and-proteins/t4-pnk.html
https://www.nzytech.com/media/dds/brochurescertificates/mb00801_pb_v2101.pdf
https://www.neb.com/en/protocols/2012/08/24/radioactive-labeling-with-t4-pnk-or-t4-pnk-3-phosphatase-minus
https://www.benchchem.com/product/b12365774/docs#application-notes-high-efficiency-5-end-labeling-of-dna-with-p
https://www.benchchem.com/product/b12365774/docs#application-notes-high-efficiency-5-end-labeling-of-dna-with-p
https://www.benchchem.com/product/b12365774/docs#application-notes-high-efficiency-5-end-labeling-of-dna-with-p
https://www.benchchem.com/product/b12365774/docs#application-notes-high-efficiency-5-end-labeling-of-dna-with-p
https://www.benchchem.com/product/b12365774?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365774?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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